molecular formula C8H8INO3 B15199460 1-Iodo-2-methoxy-4-methyl-5-nitrobenzene

1-Iodo-2-methoxy-4-methyl-5-nitrobenzene

Cat. No.: B15199460
M. Wt: 293.06 g/mol
InChI Key: RQCOTYSAUIPJJG-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxy-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8INO3 It is a derivative of benzene, characterized by the presence of iodine, methoxy, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-methoxy-4-methyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Iodo-2-methoxy-4-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and methylation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methoxy-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in acidic medium.

Major Products Formed:

Scientific Research Applications

1-Iodo-2-methoxy-4-methyl-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-2-methoxy-4-methyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxy and methyl groups can affect the compound’s solubility and distribution within biological systems .

Comparison with Similar Compounds

  • 1-Iodo-2-methoxy-4-nitrobenzene
  • 2-Iodo-4-methoxy-1-nitrobenzene
  • 1-Iodo-4-methoxy-2-nitrobenzene

Comparison: 1-Iodo-2-methoxy-4-methyl-5-nitrobenzene is unique due to the presence of both a methyl and a methoxy group, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

1-iodo-2-methoxy-4-methyl-5-nitrobenzene

InChI

InChI=1S/C8H8INO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3

InChI Key

RQCOTYSAUIPJJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])I)OC

Origin of Product

United States

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